2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The presence of the trifluoroethyl group adds to its chemical stability and potential reactivity, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information. Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance its binding affinity and stability, making it effective in its biological roles .
Comparison with Similar Compounds
Similar compounds include other tropane alkaloids such as atropine and scopolamine. Compared to these, 2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate has a unique trifluoroethyl group that can influence its reactivity and biological activity.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-7-4-8-2-3-9(5-7)15(8)10(16)17-6-11(12,13)14/h8-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDJPKQSMCAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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